1-(Phenylsulfanyl tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

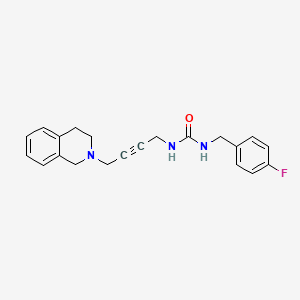

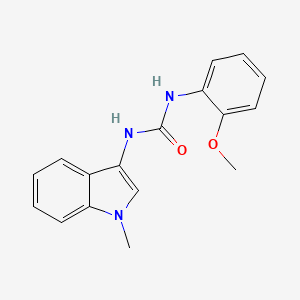

1-(Phenylsulfanyl tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole, also known as PhSO2CF2CF3-I, is a hypervalent iodine reagent used in organic synthesis. It is a white to light yellow solid with a molecular weight of 438.24 g/mol. PhSO2CF2CF3-I has been extensively studied due to its unique properties, which make it an excellent reagent for a variety of reactions.

科学的研究の応用

Synthesis and Reactions

- Preparation and Reactions with Alkynyltrimethylsilanes : A study by Zhdankin et al. (1996) detailed the preparation of organosulfonyloxy derivatives of 1,2-benziodoxol-3(1H)-one and their reactions with alkynyltrimethylsilanes, yielding alkynyliodonium triflates or (E)-beta-(trifluoromethanesulfonyloxy)alkenyliodonium triflates. The use of pyridine in these reactions selectively produced 1-alkynylbenziodoxoles (Zhdankin, Kuehl, Krasutsky, Bolz, & Simonsen, 1996).

Chemical Biology and Synthetic Applications

- Functionalized Perfluoroethyl Group for Chemical Biology : Matoušek et al. (2016) demonstrated the creation of hypervalent iodine reagents with a functionalized tetrafluoroethyl group based on 1,3-dihydro-3,3-dimethyl-1,2-benziodoxole scaffolds. These reagents were used in electrophilic fluoroalkylation reactions with various nucleophiles. A related λ(3) -iodane reagent showed potential for thiol bioconjugation in chemical biology (Matoušek, Václavík, Hajek, Charpentier, Blastik, Pietrasiak, Budinská, Togni, & Beier, 2016).

Radical Intermediates and Decomposition Studies

- Divalent Iodine Radical Intermediates : Dolenc and Plesničar (1997) explored 1-(tert-Butylperoxy)-3,3-dimethyl-1H-1,2-benziodoxoles and their decomposition, indicating the formation of iodanyl and tert-butylperoxyl radicals as primary decomposition steps. This provided insights into the radical intermediates involved in the thermolysis of these compounds (Dolenc & Plesničar, 1997).

Electrophilic Trifluoromethylation

- Trifluoromethylation in Peptides : Capone et al. (2008) utilized electrophilic trifluoromethylating benziodoxole reagents to selectively attach CF3 groups to cysteine side chains in peptides. This process, which did not affect other functional groups in the substrates, highlights the specificity and potential applications in medicinal chemistry (Capone, Kieltsch, Flögel, Lelais, Togni, & Seebach, 2008).

Photocuring and Photoinitiating Systems

- Photocured Samples and Photoinitiating Systems : Yang, Shi, and Nie (2015) studied the benzophenone/1,3-benzodioxole photoinitiating system, focusing on the reasons behind the yellowness in photocured samples. Their findings, based on various spectroscopic analyses, provided insights into the photoreaction products and the contributing factors to the yellowness of the cured samples, impacting the application in photocuring fields (Yang, Shi, & Nie, 2015).

特性

IUPAC Name |

3,3-dimethyl-1-(1,1,2,2-tetrafluoro-2-phenylsulfanylethyl)-1λ3,2-benziodoxole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F4IOS/c1-15(2)13-10-6-7-11-14(13)22(23-15)16(18,19)17(20,21)24-12-8-4-3-5-9-12/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHPPSKPTUHVQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2I(O1)C(C(F)(F)SC3=CC=CC=C3)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F4IOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Phenylsulfanyl tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-4-benzylpiperidine](/img/structure/B2538524.png)

![N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2538526.png)

![2-Bromo-1-[4-(difluoromethoxy)phenyl]propan-1-one](/img/structure/B2538527.png)

![Dimethyl (2S,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanedioate](/img/structure/B2538535.png)

![2,4-difluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2538539.png)

![Ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamido)piperidine-1-carboxylate](/img/structure/B2538540.png)

![3-butyl-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)